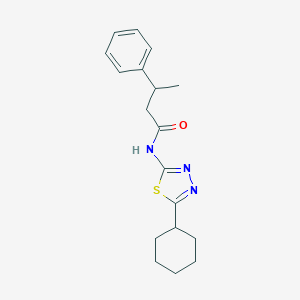![molecular formula C32H27N3O3 B216342 10-BENZOYL-3-(4-METHOXYPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B216342.png)
10-BENZOYL-3-(4-METHOXYPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-BENZOYL-3-(4-METHOXYPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones. This compound is characterized by its unique structure, which includes a benzoyl group, a methoxyphenyl group, and a pyridinyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-BENZOYL-3-(4-METHOXYPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through several methods. One notable method involves the use of microwave-assisted synthesis. This method employs silica-supported fluoroboric acid as a catalyst to facilitate the reaction . The reaction conditions typically include the use of acetonitrile as a solvent and indium chloride as a catalyst at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of microwave-assisted synthesis and the use of efficient catalysts can be scaled up for industrial applications. The use of room temperature conditions and readily available reagents makes this method potentially suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
10-BENZOYL-3-(4-METHOXYPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and methoxyphenyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
10-BENZOYL-3-(4-METHOXYPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antioxidant and antimicrobial properties.
Medicine: It has shown promise in antiproliferative activities against various cancer cell lines.
Mechanism of Action
The mechanism of action of 10-BENZOYL-3-(4-METHOXYPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase I and II, enzymes involved in DNA replication and repair . This inhibition can lead to the disruption of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Chlordiazepoxide: A well-known anxiolytic belonging to the diazepine class.
Diazepam: Another anxiolytic with a similar diazepine structure.
Clozapine: An antipsychotic with a dibenzo[b,e][1,4]diazepinone core.
Pirenzepine: A muscarinic receptor antagonist with a diazepine structure.
Uniqueness
10-BENZOYL-3-(4-METHOXYPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its combination of benzoyl, methoxyphenyl, and pyridinyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C32H27N3O3 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
5-benzoyl-9-(4-methoxyphenyl)-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H27N3O3/c1-38-25-15-13-21(14-16-25)24-18-27-30(29(36)19-24)31(23-10-7-17-33-20-23)35(28-12-6-5-11-26(28)34-27)32(37)22-8-3-2-4-9-22/h2-17,20,24,31,34H,18-19H2,1H3 |
InChI Key |
DYGSCRGUUAAMON-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CN=CC=C6)C(=O)C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CN=CC=C6)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216264.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B216273.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)

